![molecular formula C28H21NO4 B12540044 1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione CAS No. 689263-71-6](/img/structure/B12540044.png)
1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione is a chemical compound that features a pyrrolidine-2,5-dione core with a perylene moiety attached via a butanoyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Perylene Derivative: Perylene is first functionalized to introduce a butanoyl group. This can be achieved through Friedel-Crafts acylation using butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling with Pyrrolidine-2,5-dione: The perylene derivative is then coupled with pyrrolidine-2,5-dione. This step often involves the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The perylene moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroperylene derivatives.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Perylenequinone derivatives.
Reduction: Hydroperylene derivatives.
Substitution: Perylenebutanoyl carboxylic acid and pyrrolidine-2,5-dione.
Scientific Research Applications
1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the perylene moiety’s strong fluorescence.
Medicine: Explored for its potential in drug delivery systems, leveraging the pyrrolidine-2,5-dione core’s ability to form stable conjugates with bioactive molecules.
Mechanism of Action
The mechanism by which 1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione exerts its effects is largely dependent on its application:
Fluorescent Probes: The perylene moiety absorbs light and re-emits it at a different wavelength, making it useful for imaging and detection.
Drug Delivery: The pyrrolidine-2,5-dione core can form stable conjugates with drugs, facilitating targeted delivery and controlled release.
Comparison with Similar Compounds
Similar Compounds
1-{[4-(Pyren-1-yl)butanoyl]oxy}pyrrolidine-2,5-dione: Similar structure but with a pyrene moiety instead of perylene.
1-{[4-(Anthracen-9-yl)butanoyl]oxy}pyrrolidine-2,5-dione: Contains an anthracene moiety.
Uniqueness
1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione is unique due to the presence of the perylene moiety, which imparts strong fluorescence and potential applications in organic electronics. The combination of the perylene and pyrrolidine-2,5-dione structures offers a versatile platform for various scientific and industrial applications.
Properties
CAS No. |
689263-71-6 |
|---|---|
Molecular Formula |
C28H21NO4 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-perylen-3-ylbutanoate |
InChI |
InChI=1S/C28H21NO4/c30-24-15-16-25(31)29(24)33-26(32)12-3-5-17-13-14-23-21-10-2-7-18-6-1-9-20(27(18)21)22-11-4-8-19(17)28(22)23/h1-2,4,6-11,13-14H,3,5,12,15-16H2 |
InChI Key |
BLNPWNQHMQAQLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC2=C3C=CC=C4C3=C(C=C2)C5=CC=CC6=C5C4=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


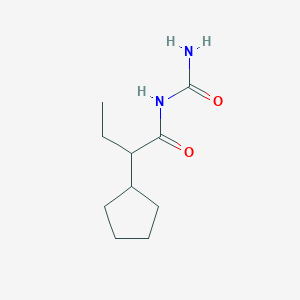

![2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid](/img/structure/B12539989.png)
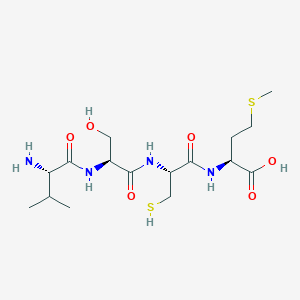
![N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide](/img/structure/B12540005.png)
![3-[(1R)-1-Hydroxypropyl]benzonitrile](/img/structure/B12540009.png)
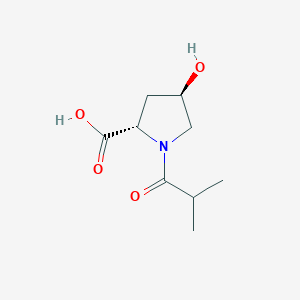
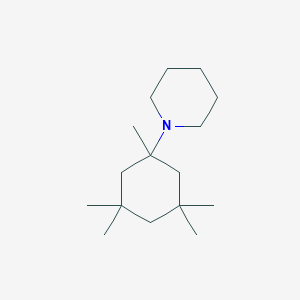
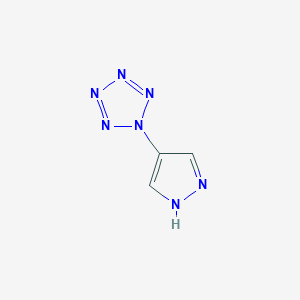

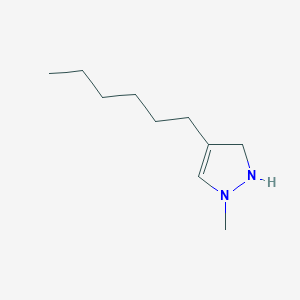
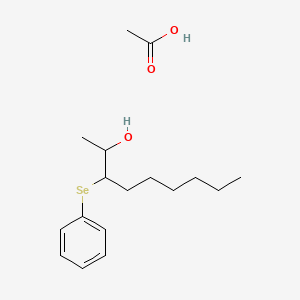
![N-[2-(Dimethylamino)ethyl]-2-pyridinesulfonamide](/img/structure/B12540048.png)
![1,2-Benzenediamine, N,N'-bis[(3,4-dimethoxyphenyl)methylene]-](/img/structure/B12540054.png)
